molecular formula C19H16N6O4 B2817942 2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034457-84-4

2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2817942
CAS RN: 2034457-84-4
M. Wt: 392.375
InChI Key: DGSAYPZFGCUHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

  • A study detailed the synthesis of novel acetamides, including those bearing an 1,2,4-oxadiazole cycle, highlighting a synthetic approach that could be utilized for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with potential for varied biological activities (Karpina et al., 2019).

Characterization of Heterocyclic Derivatives

  • Research on the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings was conducted, emphasizing the structural elucidation of new compounds that could have implications for further pharmacological exploration (El‐Sayed et al., 2008).

Antimicrobial and Antioxidant Activities

  • A study synthesizing new heterocyclic compounds incorporating a thiadiazole moiety explored their insecticidal and potential antimicrobial activities, suggesting these compounds as candidates for further biological efficacy studies (Fadda et al., 2017).
  • Another investigation focused on the green synthesis of various heterocycles containing a triazole moiety, assessing their antimicrobial activities, which could inform the development of new antimicrobial agents (Abdelhamid et al., 2016).

Drug-likeness and In Vitro Microbial Investigation

  • The drug-likeness properties and in vitro microbial activity of synthesized dihydropyrrolone conjugates were analyzed, providing insights into their potential as antimicrobial agents (Pandya et al., 2019).

Synthesis of Fluorescent Whitener

  • Derivatives of the compound were explored for their application as fluorescent whiteners, indicating potential use in textile manufacturing (Rangnekar & Tagdiwala, 1986).

Molecular Modeling and Antimicrobial Evaluation

  • Novel derivatives were synthesized and assessed for their antimicrobial activity, complemented by molecular modeling studies to understand their mechanism of action, showcasing the compound's relevance in designing new antimicrobial agents (Vankadari et al., 2013).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-11-21-19(29-24-11)13-3-2-6-25-16(22-23-18(13)25)9-20-17(26)8-12-4-5-14-15(7-12)28-10-27-14/h2-7H,8-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSAYPZFGCUHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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